1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine is a chemical compound characterized by its unique structure, which includes a benzotriazole moiety linked to a dimethylmethanamine group. This compound has gained attention in various fields, particularly in medicinal chemistry, where it serves as a building block for synthesizing pharmaceutical compounds with potential anticancer, antifungal, and antibacterial properties. Its versatility extends to applications in material science and industrial processes, making it a significant compound in both research and practical applications.
The compound is classified under organic compounds and specifically falls into the category of benzotriazole derivatives. Its chemical structure can be represented by the International Chemical Identifier (InChI) key QABYBLFTBSCYHR-UHFFFAOYSA-N, and its CAS number is 1210522-68-1. The molecular formula is C9H12N4, indicating the presence of carbon, hydrogen, and nitrogen atoms .
The synthesis of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine typically involves the reaction of benzotriazole with N,N-dimethylmethanamine. One common synthetic route includes:
These conditions facilitate the formation of the desired product through nucleophilic substitution mechanisms.
Industrial production methods often optimize these synthetic routes for efficiency and yield. Techniques such as continuous flow reactors are employed to enhance scalability while ensuring consistent quality and high throughput.
The molecular structure of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine features a central benzotriazole ring bonded to a dimethylmethanamine group. This configuration imparts distinct electronic and steric properties that influence its reactivity and interactions with other molecules.
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine undergoes various chemical reactions:
Common reagents used in these reactions include alkyl halides for nucleophilic substitution, hydrogen peroxide or potassium permanganate for oxidation, and lithium aluminum hydride or sodium borohydride for reduction processes.
The mechanism of action for 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine primarily revolves around its ability to act as a nucleophile due to its dimethylmethanamine group. In biochemical contexts, this compound can interact with various molecular targets, influencing enzyme activities and receptor binding processes. Its unique structure allows it to form stable complexes with biological macromolecules, thereby modulating their functions.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine has several significant applications:
This compound's diverse applications underscore its importance across multiple scientific disciplines, highlighting its role as a valuable tool in both research and industry.
The benzotriazole (BT) nucleus is classified as a "privileged scaffold" due to its exceptional capacity to deliver diverse biological activities through targeted structural modifications. This versatility stems from:
Bioisosteric Versatility: Benzotriazole effectively mimics phenolic hydroxyl groups, carboxylic acids, and other nitrogen-containing heterocycles in drug-receptor interactions. This property enables the optimization of pharmacokinetic profiles while retaining target affinity, as demonstrated in quinolone-antibiotic hybrids where BT replacement modified the drug's mode of action against Escherichia coli (MIC: 12.5–25 μg/mL) [4].
Multimodal Biological Activity: BT derivatives exhibit broad-spectrum pharmacological effects, functioning as:
Table 2: Therapeutic Applications of Benzotriazole-Based Scaffolds
Therapeutic Area | Lead Structure | Key Pharmacological Action |
---|---|---|
Antibacterial | Triazolo[4,5-f]quinolinone carboxylic acids | DNA gyrase inhibition (E. coli MIC: 12.5–25 μg/mL) |
Antifungal | Oxazolidinone-benzotriazole hybrids | Inhibition of protein synthesis (VRE/MRSA) |
Anticancer | Benzotriazolyl acrylonitriles | Tubulin polymerization inhibition |
Antiviral | Acridine-benzotriazole conjugates | Intercalation mechanism |
The molecular design of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine (CAS: 57684-30-7) strategically combines three critical elements:
Activated Electrophilic Center: The benzotriazol-1-yl group activates the adjacent methylene bridge toward nucleophilic displacement. This reactivity is exploited in peptide coupling and esterification reactions, where the compound functions as an in situ activating agent. The electron-withdrawing triazole ring enhances the electrophilicity of the methylene carbon, facilitating amine acylation in drug synthesis [3] [5].
Tertiary Amine Auxiliary: The dimethylamino group (-N(CH₃)₂) serves dual roles:
Table 3: Comparison with Common Coupling Reagents
Reagent | Coupling Efficiency | Racemization Risk | Primary Application Scope |
---|---|---|---|
1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine | High | Low | Peptides, macrolides, heterocycles |
HATU | Very High | Very Low | Solid-phase peptide synthesis |
DCC | Moderate | Moderate | Small molecule amidation |
TBTU | High | Low | Fragment condensation |
The development of 1-(benzotriazol-1-yl)-N,N-dimethylmethanamine parallels advances in benzotriazole chemistry across four decades:
Origins (1970s–1980s): Early research established benzotriazole as a synthetic auxiliary, with Katritzky's seminal work on N-acylbenzotriazoles (1980s) demonstrating their utility as acyl transfer reagents. This methodology laid the groundwork for designing benzotriazole-activated alkylamines [4] [6].
Synthetic Optimization (1990s–2000s): The compound's first efficient synthesis was achieved through nucleophilic substitution:
Benzotriazole + ClCH₂N(CH₃)₂ → 1-(Benzotriazol-1-yl)-N,N-dimethylmethanamine
Alternative routes employed N-alkylation of benzotriazole with dimethylformamide dimethyl acetal under reflux conditions. Process refinements focused on yield maximization (>85%) and purification by vacuum distillation (b.p. 296.9°C at 760 mmHg) [2] [6].
Table 4: Key Milestones in Development and Application
Year Range | Key Advancement | Impact |
---|---|---|
1980–1995 | Katritzky’s acylbenzotriazole methodology | Established BT as versatile synthetic auxiliary |
1996–2005 | Optimization of N-alkylation protocols | Achieved >85% yield and gram-scale production |
2006–2015 | Adoption in peptide coupling | Enabled low-racemization amide bond formation |
2016–present | Continuous flow processes (e.g., ivacaftor synthesis) | Supported API manufacturing at industrial scale |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: